2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a chemical compound with the molecular formula C23H18ClN3O5S . It is a derivative of thiazolo[3,2-a]pyrimidin-5-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. It is known that the compound has a density of 1.364±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Structural Analysis
- Thiazolopyrimidine derivatives are synthesized through various chemical reactions, demonstrating the versatility and synthetic accessibility of this class of compounds. For example, one study describes the synthesis of thiazolopyrimidine derivatives by base-catalyzed cyclocondensation, with characterization done via IR, NMR spectroscopy, and elemental analysis, and the structures determined by single-crystal X-ray diffraction (Nagarajaiah & Begum, 2015). Another study elaborates on the synthesis of novel thiazolopyrimidines, highlighting the importance of substituents on the aromatic ring for their antioxidant activity, as well as their potential cytotoxic effects (Khalilpour, Asghari, & Pourshab, 2019).
Antioxidant and Cytotoxic Activities
- The antioxidant activities of these compounds were investigated, showing that all synthesized thiazolopyrimidines exhibit good activity, which is significantly influenced by the substituents on the aromatic ring. This suggests a potential for these compounds in therapeutic applications requiring antioxidant properties (Khalilpour, Asghari, & Pourshab, 2019).
Potential Antitumor and Antimicrobial Applications
- Some thiazolopyrimidine derivatives were evaluated for their antitumor activity against human breast adenocarcinoma cell lines, indicating mild to moderate activity, suggesting potential for further exploration as anticancer agents (El-Morsy, El-Sayed, & Abulkhair, 2017). Additionally, the antimicrobial properties of these compounds have been investigated, with some showing promising results against various microbes, underscoring their potential utility in developing new antimicrobial agents.
Safety and Hazards
Future Directions
The future directions for research on “2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications could be explored .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-9-8-24-16-18-10(2)14(15(22)20(9)16)19-13(21)7-23-12-5-3-11(17)4-6-12/h3-6,8H,7H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVSFMZYPFUHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)COC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.